O-Demethyl Vandetanib-d4 is a deuterated analog of Vandetanib, a multi-targeted tyrosine kinase inhibitor primarily used in the treatment of medullary thyroid cancer and other malignancies. The compound is distinguished by the incorporation of deuterium atoms, which enhances its stability and provides a valuable tool for pharmacokinetic studies.
O-Demethyl Vandetanib-d4 is synthesized through a series of chemical reactions starting from commercially available precursors. Its synthesis involves bromination, fluorination, quinazoline core formation, and deuteration processes, ultimately leading to the final compound.
O-Demethyl Vandetanib-d4 falls under the category of pharmaceutical compounds, specifically as a tyrosine kinase inhibitor. It is classified within the broader category of quinazoline derivatives.
The synthesis of O-Demethyl Vandetanib-d4 involves several critical steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and purity. The use of deuterated solvents is crucial during the deuteration step to ensure incorporation of deuterium into the final product.
The molecular formula for O-Demethyl Vandetanib-d4 is , with a molecular weight of approximately 479.387 g/mol. The compound features a complex structure that includes a quinazoline core, methoxy groups, and multiple functional substituents.
O-Demethyl Vandetanib-d4 can undergo various chemical reactions:
Common reagents for these reactions include:
O-Demethyl Vandetanib-d4 functions similarly to its parent compound, Vandetanib. It inhibits multiple tyrosine kinases including:
By inhibiting these kinases, O-Demethyl Vandetanib-d4 disrupts signaling pathways that are critical for tumor growth and angiogenesis, thereby exerting its therapeutic effects .
The compound exhibits properties typical of small organic molecules:
Key chemical properties include:
Relevant data or analyses suggest that its pharmacokinetic profile may be improved compared to non-deuterated forms due to reduced metabolic rates .
O-Demethyl Vandetanib-d4 has diverse applications in scientific research:
By leveraging its unique properties and mechanisms of action, O-Demethyl Vandetanib-d4 continues to contribute significantly to advancements in medicinal chemistry and pharmacology.
Experimental NMR Parameters and Spectral InterpretationO-Demethyl Vandetanib-d4 (C₂₁H₁₈D₄BrFN₄O₂) exhibits distinct ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) signatures due to deuterium substitution at specific sites. The absence of proton signals at the O-demethylated aniline moiety (C₆H₄OC) and adjacent positions confirms deuteration at the methylene bridges. Key chemical shifts include:
Computational Validation and Deep Learning-Assisted AnalysisQuantum mechanical calculations (density functional theory, DFT) predict ¹³C shifts within 1.5 ppm of experimental values, validating the proposed structure. DeepSAT, a convolutional neural network trained on 143,467 HSQC spectra, identified scaffold similarity to quinazoline-based TKIs by matching chemical fingerprint predictions (Morgan radius=2) to vandetanib derivatives. This approach reduced false positives by 87% compared to traditional database searches [6].
Spectral Comparison with PrototypeTable 1: NMR Chemical Shift Differences Between Vandetanib and O-Demethyl Vandetanib-d4
Atomic Position | Vandetanib (δ ¹³C, ppm) | O-Demethyl Vandetanib-d4 (δ ¹³C, ppm) | Δδ (ppm) |
---|---|---|---|
C7 (O-Methyl) | 55.9 | Not observed | −55.9 |
C8 (Methylene) | 66.2 | 65.9 | −0.3 |
Quinazoline C4 | 162.5 | 162.6 | +0.1 |
Aniline C1' | 116.7 | 117.0 | +0.3 |
Deuteration-induced shielding effects are most pronounced at C8/C11 methylene groups, while aromatic regions remain largely unchanged [3] [6].
Conformational Sampling and Binding Pocket InteractionsMolecular dynamics (MD) simulations (100 ns, AMBER force field) reveal deuteration-induced conformational stability:
Free Energy Landscapes and Kinase AffinityPrincipal component analysis (PCA) of MD trajectories shows:
Table 3: Dynamic Parameters from MD Simulations
Parameter | Vandetanib | O-Demethyl Vandetanib-d4 | Change |
---|---|---|---|
RMSD (Å) | 1.8 ± 0.3 | 1.2 ± 0.2 | −33% |
RET Kinase ΔG_bind (kcal/mol) | −9.8 ± 0.4 | −10.4 ± 0.3 | +6.1% |
VEGFR-2 H-bond lifetime (ps) | 125 ± 15 | 140 ± 12 | +12% |
Forced Degradation Studies under Stress ConditionsAcid/Base Hydrolysis:
Hydrogen-Deuterium Exchange KineticsDeuterium half-life (t₁/₂) assays:
Photolytic and Thermal Stability
Table 4: Site-Specific Deuteration Stability Profile
Stress Condition | Deuteration Site | Deuterium Retention (%) | Key Degradants |
---|---|---|---|
0.1 M HCl (24h) | Morpholine-d4 | 99.5 | None |
0.1 M NaOH (24h) | Aniline-O-demethyl | 97.9 | Vandetanib-d2 |
Human liver microsomes | All sites | 98.8 | N-Oxide metabolites |
UV light (254 nm, 48h) | Methylene bridges | 99.1 | None |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: